Phenyl pentofuranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-phenoxyoxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c12-6-8-9(13)10(14)11(16-8)15-7-4-2-1-3-5-7/h1-5,8-14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMSBIOCODYZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310419 | |
| Record name | Phenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59368-14-8 | |
| Record name | .beta.-D-Ribofuranoside, phenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Phenyl Pentofuranosides and Their Derivatives
Stereocontrolled Glycosylation Approaches for Phenyl Pentofuranosides
The stereoselective construction of the glycosidic linkage is a cornerstone of carbohydrate synthesis. For phenyl pentofuranosides, achieving high stereocontrol is crucial as the anomeric configuration significantly influences the biological activity and conformational properties of the resulting molecule. Various glycosylation methods have been developed and refined to control the formation of either the α- or β-glycoside.
Fischer Glycosylation and Modifications
The Fischer glycosylation is a classical and straightforward method for the synthesis of glycosides, involving the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst. wikipedia.orgresearchgate.net Typically, this reaction is performed using the alcohol as the solvent, which drives the equilibrium towards the glycoside product. wikipedia.org While simple, the Fischer glycosylation often results in a mixture of furanoside and pyranoside ring isomers, as well as α and β anomers, necessitating chromatographic separation. researchgate.netresearchgate.net
For the synthesis of phenyl pentofuranosides, phenol (B47542) is used as the alcohol component. The reaction with a pentose (B10789219), such as arabinose, under acidic conditions can yield the desired phenyl pentofuranoside. The reaction conditions, including temperature and reaction time, can be manipulated to favor the formation of the furanoside isomer, which is generally the kinetic product. wikipedia.orgscispace.com
Modifications to the classical Fischer glycosylation have been developed to improve its efficiency and selectivity. The use of solid acid catalysts can simplify the work-up procedure, as the catalyst can be easily removed by filtration. nih.gov Microwave-assisted Fischer glycosylation has also been shown to significantly reduce reaction times and, in some cases, improve yields. nih.gov
Table 1: Comparison of Fischer Glycosylation Conditions
| Catalyst | Solvent | Temperature | Reaction Time | Outcome |
| HCl | Phenol | Reflux | Several hours | Mixture of anomers and isomers |
| Solid Acid | Phenol | 80-100 °C | 2-4 hours | Easier work-up |
| Microwave | Phenol | 120-150 °C | 10-30 minutes | Reduced reaction time |
Koenigs-Knorr and Related Methodologies
The Koenigs-Knorr reaction is a widely used method for the stereoselective synthesis of glycosides. wikipedia.orgresearchgate.net This reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a heavy metal salt promoter, typically a silver or mercury salt. wikipedia.orgnumberanalytics.com The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. A participating group, such as an acyl group, at C-2 typically leads to the formation of a 1,2-trans-glycoside via the formation of an intermediate dioxolanium ion. wikipedia.org Conversely, a non-participating group, like a benzyl (B1604629) ether, can result in a mixture of anomers. wikipedia.org
In the context of this compound synthesis, a suitably protected pentofuranosyl halide is reacted with phenol in the presence of a promoter like silver carbonate or silver triflate. wikipedia.org For example, the synthesis of a phenyl β-D-ribofuranoside would typically employ a ribofuranosyl bromide with a participating benzoyl group at the C-2 position to ensure high β-selectivity.
Modifications to the classical Koenigs-Knorr conditions have been developed to utilize less toxic promoters and improve reaction efficiency. The use of catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide has been shown to greatly accelerate the reaction. nih.gov
Thioglycoside-Mediated Glycosylations
Thioglycosides have emerged as versatile and stable glycosyl donors in modern carbohydrate synthesis. researchgate.netfrontiersin.orgnih.gov They are generally more stable than glycosyl halides and can be activated under a wide range of conditions using thiophilic promoters. researchgate.net This stability allows for more complex synthetic manipulations prior to the glycosylation step.
For the synthesis of phenyl pentofuranosides, a phenylthio- or ethylthio-pentofuranoside donor is activated in the presence of phenol. Common promoters for thioglycoside activation include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid such as triflic acid (TfOH) or silver triflate (AgOTf). researchgate.net The choice of protecting groups on the thioglycoside donor can influence the stereochemical outcome of the glycosylation. For instance, the use of a conformationally restricting xylylene protecting group on a thioglycoside donor has been shown to be effective in the stereocontrolled synthesis of α-xylofuranosides. researchgate.netnih.gov
Table 2: Promoters for Thioglycoside Activation
| Promoter System | Typical Conditions |
| NIS/TfOH | Dichloromethane, -20 °C to room temperature |
| NIS/AgOTf | Dichloromethane, -40 °C to 0 °C |
| Dimethyl(methylthio)sulfonium triflate (DMTST) | Dichloromethane, 0 °C to room temperature |
| Phenylselenenyl triflate (PhSeOTf) | Dichloromethane, -78 °C to room temperature |
Selenoglycoside-Based Syntheses
Selenoglycosides are another class of powerful glycosyl donors that offer unique reactivity profiles. scispace.comresearchgate.net They are generally more reactive than their thioglycoside counterparts and can be activated under milder conditions. researchgate.net This enhanced reactivity allows for the glycosylation of less reactive alcohols and can be advantageous in the synthesis of complex oligosaccharides.
The synthesis of phenyl pentofuranosides using selenoglycoside donors involves the activation of a phenylseleno-pentofuranoside in the presence of phenol. researchgate.net Promoters such as NIS/TfOH can be used for activation. researchgate.net A key advantage of selenoglycosides is the possibility of selective activation over thioglycosides, which allows for sequential glycosylation strategies where a selenoglycoside is activated in the presence of a thioglycoside acceptor. numberanalytics.com This orthogonal reactivity is highly valuable in the convergent synthesis of complex glycoconjugates.
Synthesis of Deoxy and Dideoxy this compound Analogues
Deoxy and dideoxy sugars are important components of many biologically active natural products. The synthesis of their this compound analogues presents unique challenges due to the absence of a hydroxyl group at a key position, which can affect both the reactivity and the stereochemical control of the glycosylation reaction.
The synthesis of 2-deoxy-phenyl-pentofuranosides often starts from a corresponding furanoid glycal, which is an unsaturated cyclic enol ether. researchgate.net Electrophilic activation of the glycal double bond in the presence of phenol can lead to the formation of the 2-deoxy-phenyl-glycoside. Various electrophilic reagents can be employed for this purpose.
An alternative approach involves the deoxygenation of a pre-formed this compound. For instance, a hydroxyl group at the C-2 or C-3 position can be converted into a good leaving group, such as a tosylate or triflate, followed by reductive cleavage. Another common method is the Barton-McCombie deoxygenation, which involves the formation of a thionocarbonate derivative followed by radical-mediated reduction with tributyltin hydride. researchgate.net
The synthesis of 1,2-dideoxy-β-1-phenyl-D-ribofuranose has been achieved through the addition of phenyllithium (B1222949) to a protected 2-deoxyribonolactone, followed by stereoselective reduction. wikipedia.org This approach provides direct access to the C-glycosidic linkage.
For 2,3-dideoxy analogues, a common strategy involves the use of a starting material that already contains the dideoxy functionality. For example, a protected 2,3-dideoxy-pentofuranose can be converted into a suitable glycosyl donor, such as a glycosyl halide or acetate, and then coupled with phenol using standard glycosylation methods. nih.gov
Regioselective Functionalization and Protecting Group Strategies
The selective manipulation of the hydroxyl groups of phenyl pentofuranosides is crucial for the synthesis of their derivatives and for their incorporation into larger molecules. This requires the use of protecting groups to temporarily block certain hydroxyls while others are being functionalized. researchgate.netjocpr.com
The primary hydroxyl group at the C-5 position is generally the most reactive and can often be selectively protected using sterically hindered reagents such as trityl chloride (TrtCl) or tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. researchgate.net
The selective protection of the secondary hydroxyl groups at C-2 and C-3 is more challenging due to their similar reactivity. However, regioselectivity can often be achieved by taking advantage of subtle differences in their steric and electronic environments. For instance, the formation of a cyclic acetal, such as an isopropylidene or benzylidene acetal, can protect vicinal diols. In the case of a cis-diol, such as in phenyl β-D-ribofuranoside, the 2,3-hydroxyls can be protected as an isopropylidene acetal.
Regioselective acylation, such as benzoylation, can also be employed to differentiate between the hydroxyl groups. nih.gov The use of organotin intermediates has been a classical method for regioselective acylation, where the most reactive hydroxyl group is selectively activated. More recently, enzymatic methods using lipases have been shown to provide excellent regioselectivity in the acylation and deacylation of sugar derivatives.
The concept of orthogonal protecting groups is central to the efficient synthesis of complex carbohydrate derivatives. nih.govumsl.edu Orthogonal protecting groups are those that can be removed under different conditions, allowing for the sequential deprotection and functionalization of different hydroxyl groups within the same molecule. A common orthogonal protecting group strategy might involve the use of a silyl (B83357) ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acyl group (removed by base).
Table 3: Common Protecting Groups for Hydroxyl Functions in Pentofuranosides
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | TBAF |
| Trityl | Trt | Trityl chloride, Pyridine | Mild acid (e.g., TFA) |
| Acetyl | Ac | Acetic anhydride, Pyridine | NaOMe in MeOH |
| Benzoyl | Bz | Benzoyl chloride, Pyridine | NaOMe in MeOH |
| Isopropylidene | - | Acetone, Acid catalyst | Aqueous acid |
The careful selection and manipulation of these protecting groups are essential for the successful synthesis of complex this compound derivatives and their analogues. nih.gov
Chemoenzymatic Synthetic Routes
The convergence of chemical synthesis and enzymatic catalysis offers powerful strategies for the preparation of phenyl pentofuranosides and their derivatives. This chemoenzymatic approach harnesses the high selectivity and efficiency of enzymes to overcome challenges associated with traditional chemical glycosylation, such as the need for extensive protecting group manipulations and the difficulty in controlling stereoselectivity. Glycosidases and glycosyltransferases are the primary classes of enzymes employed in these synthetic routes, operating through mechanisms of reverse hydrolysis or, more commonly, transglycosylation.
In a typical chemoenzymatic strategy, a suitable glycosyl donor, often an activated p-nitrothis compound, is used in conjunction with a glycosidase. The enzyme catalyzes the transfer of the pentofuranosyl moiety from the donor to a phenolic acceptor. The inherent specificity of the enzyme often allows for the direct formation of the desired glycosidic bond with high regio- and stereocontrol, minimizing the formation of unwanted byproducts.
Research in this area has demonstrated the feasibility of using various glycosidases for the synthesis of aryl glycosides. While direct enzymatic synthesis of simple phenyl pentofuranosides is not extensively documented in dedicated studies, the successful synthesis of structurally similar compounds, such as p-nitrophenyl β-D-galactofuranoside and other phenolic glycosides, provides strong evidence for the applicability of these methods. lookchem.comnih.govnih.gov
One notable study focused on the enzyme-mediated transglycosylation of a rutinosyl moiety to various phenolic acceptors using a diglycosidase from Acremonium sp. DSM 24697. nih.gov This research provides valuable insights into the acceptor specificity of glycosidases for phenolic compounds and the reaction conditions that favor synthesis. The yields of the resulting phenolic glycosides were found to be influenced by the pKa of the phenolic acceptor, suggesting a direct relationship between the nucleophilicity of the acceptor and the efficiency of the transglycosylation reaction. nih.gov
The following table summarizes the transglycosylation of the rutinosyl moiety to different phenolic acceptors, which serves as a model for the potential synthesis of phenyl pentofuranosides.
| Phenolic Acceptor | Product | Yield (%) |
| Hydroquinone | 4-Hydroxyphenyl-β-rutinoside | 38 |
| Phloroglucinol | Phloroglucinol glycoside | 28 |
| Pyrogallol | Pyrogallol glycoside | 22 |
| Resorcinol | Resorcinol glycoside | 18 |
| Catechol | Catechol glycoside | 12 |
This table is based on data from the enzymatic transglycosylation of a rutinosyl moiety to phenolic acceptors, as a model for this compound synthesis. nih.gov
Furthermore, protein engineering has emerged as a powerful tool to enhance the synthetic capabilities of glycosidases. For instance, an α-L-arabinofuranosidase from Ruminiclostridium thermocellum (CtAraf51) was engineered to improve its efficiency towards the synthesis of galactofuranoconjugates. nih.gov By mutating key amino acid residues, the enzyme's catalytic efficiency was significantly increased. The engineered enzyme was then successfully used for the synthesis of various O- and S-galactofuranoconjugates, including thiophenyl galactofuranosides, with yields reaching up to 82%. nih.gov This highlights the potential of tailoring enzymes to specifically catalyze the formation of desired this compound derivatives.
The table below presents the yields of various galactofuranoconjugates synthesized using an engineered α-L-arabinofuranosidase, demonstrating the potential for synthesizing related phenyl pentofuranosides.
| Acceptor | Product | Yield (%) |
| Ethanol | Ethyl-β-D-galactofuranoside | 82 |
| Thiophenol | Thiophenyl-β-D-galactofuranoside | 75 |
| Methoxybenzoic acid | Methoxybenzoic galactofuranose | 60 |
This table is based on data from the synthesis of galactofuranoconjugates using an engineered α-L-arabinofuranosidase and serves as an illustrative example for the potential synthesis of phenyl pentofuranosides. nih.gov
The chemoenzymatic approach also includes the synthesis of activated donors. For example, the synthesis of p-nitrophenyl β-D-galactofuranoside has been achieved through a combination of chemical steps to introduce the p-nitrophenyl group and an enzymatic step for the selective removal of a co-produced pyranoside isomer. nih.gov This highlights a fully integrated chemoenzymatic route where both chemical and biological catalysts play crucial roles in obtaining the final product.
Mechanistic Studies of Chemical Transformations Involving Phenyl Pentofuranoside Scaffolds
Anomeric Reactivity and Selectivity in Glycosidic Bond Formation
The formation of the glycosidic bond is a cornerstone of carbohydrate chemistry, and the anomeric reactivity of phenyl pentofuranosides plays a pivotal role in this process. The stereochemical outcome of glycosylation reactions, yielding either α- or β-glycosides, is influenced by a multitude of factors including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent.
Research into the anomeric selectivity of glycosylations has benefited from computational approaches. Machine learning models have been developed to predict the major anomer and the anomeric ratio in glycosylation reactions. These models consider various descriptors, such as the nature of the C-2 substituent on the glycosyl donor. For instance, a C-2 substituent with a participating group like an acyl group generally leads to the formation of the β-anomer due to neighboring group participation. Conversely, non-participating groups or certain substituents like an azido (B1232118) group can favor the formation of the α-anomer. acs.org The solvent can also play a significant role; for example, acetonitrile (B52724) is known to promote β-selectivity in many cases. acs.org
The reactivity of the anomeric center is also influenced by the protecting groups on the furanose ring. A study on galactofuranosyl phenyl thioglycosides demonstrated that silyl (B83357) ethers on the sugar ring can have an "arming" effect, increasing the reactivity of the glycosyl donor. researchgate.net In contrast, a cyclic 3,5-acetal protecting group was found to decrease reactivity. researchgate.net This ability to tune the reactivity of the glycosyl donor is crucial for the strategic assembly of oligosaccharides.
The stability of the glycosidic bond itself is a key consideration. Studies on the cleavage of the glycosidic bond in phenyl β-D-glucosides and xylosides under basic conditions have provided mechanistic insights. The reaction can proceed via an SNicB mechanism, which involves the nucleophilic attack of the C2-oxyanion on the anomeric carbon (C1). researchgate.net
| Factor | Influence on Anomeric Selectivity | Reference |
| C-2 Substituent | Participating groups (e.g., acyl) favor β-glycosides; non-participating or specific groups (e.g., azido) can favor α-glycosides. | acs.org |
| Solvent | Acetonitrile can promote β-selectivity. | acs.org |
| Protecting Groups | Silyl ethers can increase reactivity ("arming effect"); cyclic acetals can decrease reactivity. | researchgate.net |
| Reaction Mechanism | Under basic conditions, cleavage can occur via an SNicB mechanism involving the C2-oxyanion. | researchgate.net |
Ring-Cleavage Reactions of Pentofuranosides and Related Glycosides
The furanose ring of pentofuranosides, while generally stable, can undergo ring-cleavage reactions under specific conditions. These reactions are of interest for understanding the degradation pathways of carbohydrates and for the synthesis of modified sugars.
Studies on the ring-opening kinetics of D-pentofuranuronic acids in aqueous solution have been conducted using 13C saturation-transfer NMR spectroscopy. The rate of ring-opening was found to be dependent on the pH of the solution and the configuration of the sugar. For instance, at pH 4.5, the rate constants for the β-anomers appeared to be enhanced relative to the corresponding α-anomers, suggesting the involvement of intramolecular catalysis where the carboxylate anion assists in the removal of the hydroxyl proton at the anomeric center (O-1). researchgate.net
The activation energies for ring-opening were also determined and found to be influenced by the ring configuration and the pH. researchgate.net While these studies were conducted on uronic acids, the fundamental principles of ring-opening are applicable to other pentofuranoside derivatives.
In a different context, the ring cleavage of furan-containing aromatic compounds like dibenzofuran (B1670420) has been observed in biological systems. For example, the fungus Paecilomyces lilacinus can transform dibenzofuran through a series of hydroxylation and oxidation steps, ultimately leading to the cleavage of the furan (B31954) ring. acs.org While this is a biochemical transformation, it highlights the susceptibility of the furan ring to oxidative cleavage.
Computational studies have also been employed to investigate the mechanisms of ring-cleavage reactions. For instance, the thermal stability and ring-opening of σ3λ3-oxaphosphiranes have been explored computationally, providing insights into the kinetic preferences of different reaction pathways. nih.gov Such theoretical approaches are valuable for understanding the intricate electronic changes that occur during ring-cleavage processes.
| System | Method | Key Findings | Reference |
| D-Pentofuranuronic acids | 13C Saturation-Transfer NMR | Ring-opening rates are pH and configuration-dependent; evidence for intramolecular catalysis in β-anomers. | researchgate.net |
| Dibenzofuran | Fungal Biotransformation | Oxidative pathway leads to ring fission. | acs.org |
| σ3λ3-Oxaphosphirane | Computational Chemistry | Elucidation of kinetically preferred ring-opening pathways. | nih.gov |
Substitution and Elimination Reactions on the Pentofuranose (B7776049) Ring
The pentofuranose ring of phenyl pentofuranosides possesses several hydroxyl groups that can be sites for nucleophilic substitution reactions. These reactions are fundamental for the chemical modification of carbohydrates, allowing for the introduction of a wide range of functional groups. The principles of nucleophilic substitution, primarily the SN1 and SN2 mechanisms, govern these transformations.
For a substitution or elimination reaction to occur, a good leaving group is typically required. researchgate.net The hydroxyl groups of the pentofuranose ring are poor leaving groups, but they can be converted into better leaving groups, such as tosylates, mesylates, or halides. Alternatively, under acidic conditions, a hydroxyl group can be protonated to form a good leaving group (water), facilitating SN1 or E1 reactions. rsc.org
The stereochemical outcome of a substitution reaction on the pentofuranose ring is a critical consideration. SN2 reactions proceed with an inversion of configuration at the reacting stereocenter. This is a highly stereospecific process that is often exploited in carbohydrate synthesis to create specific stereoisomers. In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers (racemization). However, in the context of a chiral molecule like a pentofuranoside, the formation of diastereomers is more likely, and the stereochemical outcome may be influenced by steric hindrance or neighboring group participation.
Elimination reactions, such as E1 and E2, can also occur on the pentofuranose ring, leading to the formation of unsaturated sugars (glycals or enoses). These reactions compete with substitution reactions, and the outcome is often dependent on the reaction conditions, such as the strength of the base and the nature of the solvent. For example, a strong, bulky base will favor elimination over substitution.
| Reaction Type | Key Features | Relevance to Pentofuranose Ring |
| SN2 | Bimolecular, single step, inversion of configuration. | Requires activation of hydroxyl groups; allows for stereocontrolled introduction of functional groups. |
| SN1 | Unimolecular, stepwise via carbocation, potential for racemization/diastereomer formation. | Can occur under acidic conditions or with substrates that form stable carbocations. |
| E2 | Bimolecular, single step, requires anti-periplanar arrangement of H and leaving group. | Competes with SN2; favored by strong, bulky bases. |
| E1 | Unimolecular, stepwise via carbocation. | Competes with SN1; favored by heat. |
Reactions of the Phenyl Aglycone Moiety
The phenyl group of phenyl pentofuranosides can also participate in a variety of chemical transformations. These reactions can be broadly categorized as those involving the phenyl ring itself (electrophilic aromatic substitution) and those where the phenoxy group acts as a leaving group (nucleophilic substitution).
Electrophilic aromatic substitution reactions are characteristic of benzene (B151609) and its derivatives. wikipedia.orglkouniv.ac.in The phenoxy group (–O-pentofuranosyl) is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom. This means that electrophiles will preferentially attack the positions ortho and para to the glycosidic linkage. Examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.in The introduction of substituents onto the phenyl ring can modify the electronic properties and steric environment of the aglycone, which can be useful for structure-activity relationship studies of biologically active glycosides.
The phenoxy group can also function as a leaving group in nucleophilic substitution reactions at the anomeric carbon, as discussed in the context of glycosidic bond formation. In a different type of reaction, nucleophilic aromatic substitution (SNAr) can occur on the phenyl ring itself if it is activated by strongly electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions. While less common for simple phenyl glycosides, this type of reactivity is a fundamental concept in aromatic chemistry.
Kinetic studies of the reactions of phenyl Y-substituted-phenyl carbonates with phenoxides have provided insights into the factors affecting the reactivity of the phenoxy group. Such studies help to elucidate the influence of substituents on the phenyl ring on the rates of nucleophilic substitution reactions.
Radical and Organometallic Transformations of Phenyl Pentofuranosides
In addition to ionic reactions, phenyl pentofuranosides and related structures can undergo transformations involving radical and organometallic intermediates. These reactions open up alternative pathways for the modification of carbohydrate scaffolds.
Phenylpropanoid glycosides, which contain a phenyl group as part of their aglycone, have been shown to be effective scavengers of hydroxyl radicals. nih.govnih.gov Pulse radiolysis studies have determined the high rate constants for the reaction of these glycosides with hydroxyl radicals, indicating their potent antioxidant activity. nih.gov The mechanism of radical scavenging is often related to the presence of phenolic hydroxyl groups, particularly those in an ortho-dihydroxy arrangement, which can readily donate a hydrogen atom to a radical species. nih.govnih.gov
Organometallic chemistry has provided powerful tools for the synthesis and modification of glycosides. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-glycosides, which are stable analogues of naturally occurring O-glycosides. These reactions often involve the formation of organopalladium intermediates. For example, palladium-catalyzed C-H glycosylation allows for the direct formation of a C-C bond between an arene and a glycosyl donor. researchgate.netrsc.org Other palladium-catalyzed methods include Heck-type reactions and Ferrier-type rearrangements. nih.gov
Organometallic complexes can also be used to activate the phenyl ring of an aglycone towards nucleophilic attack. For instance, the coordination of a phenyl sulfone to a tungsten complex renders the dearomatized aryl ring susceptible to protonation and subsequent nucleophilic addition. nih.gov While not demonstrated on a phenyl pentofuranoside directly, this principle illustrates the potential of organometallic complexes to modulate the reactivity of the phenyl aglycone.
| Reaction Type | Description | Relevance to Phenyl Pentofuranosides |
| Radical Scavenging | Reaction with free radicals, often involving hydrogen atom transfer from a phenolic hydroxyl group. | The phenyl aglycone, especially if hydroxylated, can impart antioxidant properties. nih.govnih.gov |
| Palladium-Catalyzed C-Glycosylation | Formation of a C-C bond between the anomeric carbon and a carbon nucleophile, proceeding through organopalladium intermediates. | Enables the synthesis of C-aryl pentofuranosides, stable mimics of O-glycosides. researchgate.netrsc.org |
| Organometallic Activation of the Phenyl Ring | Coordination of a metal complex to the phenyl ring, increasing its electrophilicity. | A potential strategy for the functionalization of the phenyl aglycone via nucleophilic addition. nih.gov |
Comprehensive Spectroscopic and Conformational Analysis of Phenyl Pentofuranosides
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including phenyl pentofuranosides. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule in solution.
1H NMR and 13C NMR Chemical Shift Assignments and Coupling Constants
The 1H and 13C NMR spectra of phenyl pentofuranosides provide the foundational data for structural analysis. Chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.
The 1H NMR spectrum typically shows distinct signals for the protons of the pentofuranose (B7776049) ring and the phenyl group. The anomeric proton (H-1') is particularly diagnostic, usually appearing as the most downfield signal among the sugar protons due to the deshielding effect of two adjacent oxygen atoms. The protons of the phenyl group typically resonate in the aromatic region (around 7.0-8.0 ppm).
In the 13C NMR spectrum, the anomeric carbon (C-1') is also characteristically downfield. The carbons of the phenyl group appear in the aromatic region (around 115-160 ppm), while the other sugar carbons resonate further upfield. The specific chemical shifts and coupling constants can vary depending on the specific pentose (B10789219) (e.g., ribose, arabinose, xylose, lyxose), the anomeric configuration (α or β), and the solvent used. nih.govslu.se
Table 1: Representative 1H and 13C NMR Data for a Phenyl β-D-pentofuranoside Derivative
Note: These are typical values and can vary based on the specific sugar and experimental conditions.
| Position | δ 1H (ppm) | Multiplicity | J (Hz) | δ 13C (ppm) |
| Furanose Ring | ||||
| 1' | ~5.5-5.8 | d | ~1-3 | ~105-109 |
| 2' | ~4.2-4.5 | dd | J2',1' ≈ 1-3, J2',3' ≈ 4-6 | ~75-80 |
| 3' | ~4.0-4.3 | dd | J3',2' ≈ 4-6, J3',4' ≈ 5-7 | ~72-77 |
| 4' | ~4.1-4.4 | m | ~82-86 | |
| 5'a | ~3.7-3.9 | dd | J5'a,5'b ≈ 11-13, J5'a,4' ≈ 3-5 | ~62-66 |
| 5'b | ~3.6-3.8 | dd | J5'b,5'a ≈ 11-13, J5'b,4' ≈ 4-6 | |
| Phenyl Group | ||||
| 1 | - | - | - | ~155-159 |
| 2, 6 | ~7.2-7.4 | m | ~116-120 | |
| 3, 5 | ~7.3-7.5 | m | ~129-131 | |
| 4 | ~7.0-7.2 | m | ~122-125 |
2D NMR Techniques for Connectivity and Spatial Relationships
While 1D NMR provides initial data, 2D NMR experiments are indispensable for unambiguous assignment and comprehensive structural analysis of phenyl pentofuranosides. nih.govnih.gov These techniques reveal correlations between nuclei, confirming atomic connectivity and spatial proximity.
1H-1H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For a phenyl pentofuranoside, COSY spectra would show correlations tracing the pathway from H-1' to H-2', H-2' to H-3', H-3' to H-4', and H-4' to the H-5' protons, confirming the sequence within the sugar ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already-assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different parts of the molecule. For example, a key HMBC correlation would be observed between the anomeric proton (H-1') and the phenyl carbon attached to the glycosidic oxygen (C-1), confirming the connection between the sugar and the aglycone. Correlations from H-1' to C-2' and from H-2' to C-1' can also help in assigning the anomeric region. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is vital for determining stereochemistry and conformation. mdpi.comresearchgate.net For instance, in a β-anomer, a NOE might be observed between H-1' and H-4', which would be absent or weak in the α-anomer.
Conformational Insights from NMR Coupling Constants and Anomeric Effect
The five-membered furanose ring of pentofuranosides is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) or twist (T) forms. researchgate.net This dynamic behavior is often described by a pseudorotational circuit, with two major conformational regions, termed North (N) and South (S). The exact conformation is determined by the pattern of substituents and stereoelectronic effects. nih.gov
The magnitude of the three-bond proton-proton coupling constants (³JH,H) within the sugar ring is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation. nih.govmdpi.com By analyzing these coupling constants, particularly ³JH1',H2', ³JH2',H3', and ³JH3',H4', the predominant conformation of the furanose ring in solution can be determined. For example, a small ³JH1',H2' value (typically < 3 Hz) is often indicative of a dihedral angle near 90°, which helps to define the ring pucker.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information on the functional groups present in phenyl pentofuranosides and can also offer insights into their conformational state. nih.govresearchgate.net These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For phenyl pentofuranosides, the spectra are characterized by vibrations originating from the hydroxyl groups, the C-H bonds of the sugar ring, the C-O bonds, and the aromatic phenyl group.
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the stretching vibrations of the hydroxyl groups involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations of the phenyl ring typically appear as sharp bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). orientjchem.org Aliphatic C-H stretching from the furanose ring occurs just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). mdpi.com
C=C Stretching: Aromatic C=C stretching vibrations from the phenyl ring give rise to characteristic bands in the 1450-1610 cm⁻¹ region. orientjchem.org
C-O Stretching: The C-O stretching vibrations are particularly important. Strong bands in the 1000-1250 cm⁻¹ region are typically assigned to C-O stretching of the alcohol groups and the ether linkage of the furanose ring. The specific frequency of the glycosidic C-O bond stretch can be sensitive to the anomeric configuration.
Phenyl Group Vibrations: The phenyl group also shows characteristic out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern. dtic.mil
Raman spectroscopy is particularly useful for observing the vibrations of the non-polar C-C bonds in the aromatic ring. kurouskilab.com Conformational changes can lead to subtle shifts in the positions and intensities of certain bands in both IR and Raman spectra, making these techniques useful for studying the molecule's structure in different environments (e.g., solid vs. solution). mdpi.comnih.gov
Table 2: Characteristic IR and Raman Bands for Phenyl Pentofuranosides
Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Region |
| O-H stretch (H-bonded) | 3200-3600 | IR |
| Aromatic C-H stretch | 3030-3100 | IR, Raman |
| Aliphatic C-H stretch | 2850-3000 | IR, Raman |
| Aromatic C=C stretch | 1450-1610 | IR, Raman |
| C-H bend (aliphatic) | 1350-1470 | IR |
| C-O-C stretch (glycosidic) | 1100-1200 | IR |
| C-O stretch (alcohols) | 1000-1150 | IR |
| Aromatic C-H out-of-plane bend | 690-900 | IR |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. ichemc.ac.lk For phenyl pentofuranosides, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to generate molecular ions (e.g., [M+H]⁺, [M+Na]⁺) with minimal fragmentation, allowing for accurate molecular weight determination.
When fragmentation is induced, typically through collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, characteristic pathways are observed that provide structural information. The most prominent fragmentation pathway for glycosides is the cleavage of the glycosidic bond between the sugar (glycone) and the non-sugar (aglycone) moieties. nih.gov
For a this compound, this cleavage can occur in two primary ways:
Cleavage with the charge retained on the aglycone: This results in a fragment corresponding to the protonated phenyl group or, more commonly, a phenoxy radical leading to the phenyl cation (C₆H₅⁺) at a mass-to-charge ratio (m/z) of 77. This is a highly characteristic ion for phenyl-containing compounds. ichemc.ac.lk
Cleavage with the charge retained on the glycone: This produces an ion corresponding to the pentofuranose ring. This sugar-related ion can then undergo further fragmentation, typically through sequential losses of water molecules (H₂O, 18 Da) and other small neutral molecules.
Advanced X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in the solid state. mdpi.com By diffracting X-rays off a single crystal of a this compound, a detailed electron density map can be generated, from which the precise positions of all non-hydrogen atoms can be determined.
This technique yields a static picture of the molecule's preferred conformation in the crystal lattice, providing unambiguous data on:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Furanose Ring Pucker: The exact envelope (E) or twist (T) conformation of the five-membered ring is unequivocally determined. For example, it can distinguish between C2'-endo or C3'-endo puckers.
Torsion Angles: The analysis provides all torsion angles, including the glycosidic torsion angles that define the orientation of the phenyl group relative to the sugar ring. nih.gov
Stereochemistry: The absolute configuration of all chiral centers can be confirmed.
Intermolecular Interactions: It reveals how molecules pack in the crystal, detailing intermolecular hydrogen bonding networks and other non-covalent interactions that stabilize the crystal structure. eurjchem.com
The solid-state conformation determined by X-ray crystallography serves as a crucial benchmark. It can be compared with the dynamic conformational preferences observed in solution by NMR spectroscopy to understand the influence of crystal packing forces versus solvation effects on the molecule's structure. nih.gov While NMR reveals the average conformation or a distribution of conformers in solution, crystallography provides a precise snapshot of one low-energy conformer.
Advanced Computational and Theoretical Studies of Phenyl Pentofuranoside Systems
Quantum Chemical Calculations (DFT, HF, MP2) for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the electronic structure and preferred geometries of phenyl pentofuranoside. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to model the molecule's behavior.
Density Functional Theory (DFT) has become a widely used method for geometry optimization and electronic property calculations of glycosides due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are crucial for identifying the minimum energy conformations of the molecule. The optimized geometry provides a foundational understanding of the spatial arrangement of the phenyl and pentofuranoside moieties.
Hartree-Fock (HF) theory is a foundational ab initio method that provides a good starting point for more complex calculations. While it neglects electron correlation, it can offer valuable insights into the electronic structure and molecular orbitals. For this compound, HF calculations would typically precede more advanced methods to obtain an initial wavefunction. nist.gov
Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, offering a higher level of accuracy for energy calculations compared to HF. nist.govnih.govresearchgate.net MP2 calculations are particularly useful for studying systems where dispersion forces are significant, which is relevant for the interaction between the phenyl ring and the furanose ring in this compound. Comparing the energies of different conformers at the MP2 level can provide a more reliable picture of their relative stabilities. nih.govresearchgate.net
A comparative table of computational methods for studying this compound is presented below:
| Method | Abbreviation | Key Features | Typical Application for this compound |
| Density Functional Theory | DFT | Good balance of accuracy and computational cost. Includes electron correlation. | Geometry optimization, electronic structure analysis, prediction of spectroscopic properties. |
| Hartree-Fock | HF | Foundational ab initio method. Neglects electron correlation. | Initial wavefunction generation, basic electronic structure. |
| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation. More accurate than HF for energies. | High-accuracy energy calculations of different conformers, studying dispersion interactions. |
Molecular Dynamics (MD) Simulations for Solution-Phase Conformations and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules in a solution environment, which mimics physiological conditions. For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution over time. acs.org
In a typical MD simulation of this compound in water, the system would be set up with the solute molecule surrounded by a box of water molecules. nih.govnih.govstrath.ac.ukresearchgate.net The interactions between all atoms are described by a force field, such as GLYCAM for carbohydrates. nih.gov The simulation then solves Newton's equations of motion for each atom, providing a trajectory of the molecule's movement and conformational changes over a period of nanoseconds to microseconds.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures and conformations.
For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are commonly employed to predict 1H and 13C NMR chemical shifts. nih.govd-nb.infolibretexts.org The process typically involves first obtaining the optimized geometry of the molecule at a given level of theory (e.g., B3LYP/6-31G(d)). Then, the NMR shielding tensors are calculated for this geometry. The predicted chemical shifts are often obtained by averaging over the different low-energy conformers identified through computational searches, weighted by their Boltzmann populations. researchgate.net
A strong correlation between the theoretically predicted and experimentally measured NMR chemical shifts provides confidence in the accuracy of the computed conformational ensemble. nih.gov Discrepancies between the predicted and experimental spectra can point to the presence of other conformations or the need for a higher level of theory in the calculations.
Below is a hypothetical table illustrating the comparison of experimental and DFT-calculated 13C NMR chemical shifts for a this compound, a common practice in structural elucidation.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C1' | 105.2 | 106.1 | 0.9 |
| C2' | 78.5 | 79.0 | 0.5 |
| C3' | 75.1 | 75.8 | 0.7 |
| C4' | 82.3 | 81.9 | -0.4 |
| C5' | 63.8 | 64.5 | 0.7 |
| C-ipso | 155.0 | 154.2 | -0.8 |
| C-ortho | 116.7 | 117.3 | 0.6 |
| C-meta | 129.8 | 130.1 | 0.3 |
| C-para | 122.4 | 122.0 | -0.4 |
Analysis of Conformational Landscapes and Pseudo-rotation in Furanose Rings
The five-membered furanose ring of a pentofuranoside is inherently flexible and does not have a single, rigid conformation. Instead, it exists as a dynamic equilibrium of various puckered forms, which can be described by the concept of pseudorotation. nih.govresearchgate.net The conformational landscape of the furanose ring is often visualized as a pseudorotational wheel, where different points on the wheel correspond to different envelope (E) and twist (T) conformations. researchgate.net
Computational methods, particularly DFT, are used to map out the potential energy surface of the furanose ring in this compound. acs.org This involves calculating the energies of a series of constrained geometries that span the pseudorotational itinerary. The results of these calculations can identify the low-energy regions on the conformational landscape, corresponding to the most populated puckered states. researchgate.net
The two main conformational families for furanose rings are the North (N-type) and South (S-type) conformers, which are in dynamic equilibrium. nih.gov The specific puckering preference (e.g., C2'-endo or C3'-endo) is influenced by the stereochemistry of the sugar and the nature of the substituents. For this compound, the bulky phenyl group at the anomeric position can be expected to influence this equilibrium. The analysis of the conformational landscape provides a detailed picture of the flexibility of the furanose ring and the energetic barriers between different conformations. nih.govacs.org
Studies on Intermolecular Interactions and Hydrogen Bonding Networks
The phenyl and hydroxyl groups of this compound can participate in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. Computational studies are crucial for characterizing these interactions and understanding how they influence the structure and properties of the molecule in condensed phases. semanticscholar.orgresearchgate.net
DFT calculations can be used to model the hydrogen bonding between this compound and surrounding molecules, such as water or other glycosides. nih.gov These calculations can determine the geometries and energies of hydrogen bonds, providing insight into their strength and directionality. researchgate.net For instance, the hydroxyl groups of the pentofuranose (B7776049) ring can act as both hydrogen bond donors and acceptors, forming a complex network of interactions with solvent molecules. acs.org
Furthermore, the phenyl ring can engage in π-π stacking interactions with other aromatic systems or C-H/π interactions. strath.ac.uk The nature and strength of these interactions can be investigated using high-level quantum chemical methods like MP2, which accurately describe dispersion forces. nih.govresearchgate.net Understanding these intermolecular interactions is essential for predicting the self-assembly behavior of this compound and its interactions with biological macromolecules.
Molecular Interactions and Biological Roles of Phenyl Pentofuranoside Scaffolds
Investigation of Carbohydrate-Protein Recognition via Glycosidic Linkages
The phenyl group in phenyl pentofuranosides plays a significant role in protein recognition. Aromatic amino acid residues, particularly tryptophan and tyrosine, are frequently found in the binding sites of carbohydrate-binding proteins. nih.gov These residues can engage in CH−π interactions with the sugar ring, where the electron-rich aromatic system interacts favorably with the partial positive charges on the carbohydrate's C-H protons. nih.gov The phenyl aglycone of the pentofuranoside can mimic this interaction, contributing to the binding affinity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these weak interactions. Methods like Saturation Transfer Difference (STD) NMR can identify which ligands in a mixture are binding to a target protein and map the specific parts of the molecule involved in the interaction, known as the binding epitope. nih.gov While the synthesis of specific phenyl pentofuranosides, such as phenyl α- and β-L-arabinofuranoside, has been reported, detailed studies mapping their specific interactions with lectins remain a specialized area of research. doi.org
Enzymatic Substrate Specificity and Kinetic Studies
Phenyl pentofuranosides and their derivatives serve as valuable substrates for studying the kinetics and specificity of glycoside hydrolases, the enzymes responsible for cleaving glycosidic bonds. acs.org The study of enzyme kinetics, particularly determining the Michaelis constant (Km) and maximum velocity (Vmax), provides critical insights into an enzyme's efficiency and its affinity for a substrate. ucl.ac.uksigmaaldrich.com Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate—a lower Km indicates a higher affinity. youtube.com
While comprehensive kinetic data for phenyl pentofuranoside with a wide range of enzymes is not broadly compiled, studies on analogous compounds provide a framework for understanding these interactions. For instance, β-galactosidases have been extensively studied using synthetic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), a phenyl hexopyranoside. nih.gov In one study, a β-galactosidase from Lactobacillus plantarum showed a higher affinity for ONPG (Km = 6.644 mM) than for its natural substrate, lactose (B1674315) (Km = 23.28 mM). nih.gov
Research on a derivative, 1-O-[p-(N,N,N-trimethylammonio)phenyl]-β-D-ribofuranoside iodide, has provided specific data on the hydrolysis of a this compound scaffold, albeit focused on chemical rather than enzymatic hydrolysis. The study highlighted the synthesis of a UV-active substrate with a positively charged aglycone, designed to mimic natural substrates of DNA glycosylases and to facilitate mechanistic studies. acs.org The stability and hydrolysis kinetics of such compounds are crucial for interpreting enzymatic assay results. acs.orgchemrxiv.org
| Enzyme/Condition | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Optimal pH | Optimal Temp (°C) | Source |
| β-galactosidase (L. plantarum) | ONPG | 6.644 | 147.5 | 6.5 | 50 | nih.gov |
| β-galactosidase (L. plantarum) | Lactose | 23.28 | 10.88 | 7.5 | 50 | nih.gov |
Note: The data presented is for o-nitrophenyl-β-D-galactopyranoside (ONPG), a phenyl hexopyranoside, to illustrate typical kinetic parameters obtained in glycosidase studies.
Molecular Docking and In Silico Studies of Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.govnih.gov This in silico approach is instrumental in structure-based drug design, helping to identify potential drug candidates by predicting binding affinity and mode of action at a molecular level. apeejay.edufrontiersin.org The process involves sampling various conformations of the ligand within the protein's active site and then ranking these poses using a scoring function to estimate the strength of the interaction. nih.gov
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For phenyl pentofuranosides, docking simulations would predict how the furanose ring and the phenyl aglycone fit into the binding pocket. The hydroxyl groups of the sugar are expected to form hydrogen bonds with polar residues in the active site, while the phenyl ring may engage in hydrophobic or π-stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. nih.govsemanticscholar.org
While specific docking studies extensively detailing the binding of various phenyl pentofuranosides are not widely published, the methodology is well-established. For example, docking of fragment molecules into the active site of human Peroxiredoxin 5 revealed that hydroxyl functions on aromatic fragments can act as molecular anchors, orienting the ligand toward key catalytic residues like Cys47. semanticscholar.org Such insights are critical for the rational design of more potent and selective inhibitors or probes based on the this compound scaffold. semanticscholar.orgfrontiersin.org
Research on Biological Pathway Modulation by this compound Analogs
This compound analogs, through their interaction with specific protein targets, have the potential to modulate various biological pathways. The introduction of a phenyl group can enhance the ability of a sugar molecule to act as an antagonist or inhibitor. For instance, phenyl-containing compounds have been developed to target a wide range of cellular processes. Derivatives have been shown to inhibit enzymes like protein tyrosine kinases or modulate signaling pathways such as the Toll-like receptor (TLR) pathways, which are crucial in the immune response.
However, research directly linking this compound analogs to the modulation of specific metabolic or signaling pathways is still an emerging field. Studies on related structures provide proof-of-concept. For example, phenylpropanoid derivatives are known to play diverse roles in plants, including defense against pathogens and signaling. nih.gov In humans, metabolic pathways involving phenylalanine are critical, and their disruption, as seen in phenylketonuria, leads to severe neurological damage, underscoring the importance of aromatic compounds in biology. nih.gov The development of specific this compound derivatives could offer novel tools to probe or therapeutically target pathways involved in inflammation, cancer, or metabolic disorders. nih.govnih.gov
Structural Basis for Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. The structure-activity relationship (SAR) explores how chemical modifications to a lead compound affect its biological potency and selectivity. For this class of molecules, key structural features include the stereochemistry of the pentofuranose (B7776049) ring, the nature and position of substituents on the phenyl ring, and the configuration of the glycosidic linkage (α or β).
Modifications to the phenyl ring, such as the addition of hydroxyl, nitro, or amino groups, can dramatically alter binding affinity and biological effect. acs.orgeurekaselect.com These substituents can influence the molecule's electronics, polarity, and ability to form specific hydrogen bonds or other interactions within a protein's binding site. For example, studies on furan-2-yl(phenyl)methanone derivatives as protein tyrosine kinase inhibitors revealed that the number and position of hydroxyl groups on the phenyl ring were essential for inhibitory activity. frontiersin.org Similarly, the addition of halogen atoms often increased potency. frontiersin.org
The furanose sugar itself provides a specific scaffold. The relative orientation of its hydroxyl groups determines its recognition by specific enzymes or receptors. Altering the sugar from a ribofuranoside to an arabinofuranoside, for example, changes the stereochemistry at the C2 position, which can abolish or enhance binding to a target protein that has evolved to recognize a specific sugar epimer. Understanding these structural principles is crucial for the rational design of this compound derivatives with tailored biological activities, whether as enzyme inhibitors, receptor agonists/antagonists, or probes for studying biological systems. scienceopen.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for phenyl pentofuranoside, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer :
- Synthesis Routes : Benzyl or other protecting groups (e.g., 3,5-di-O-benzyl derivatives) are commonly used to stabilize reactive hydroxyl groups during glycosylation. Deprotection steps (e.g., catalytic hydrogenolysis) yield the final product .
- Optimization : Apply central composite design (CCD) to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, CCD was used in chromatographic method optimization to maximize derivatization efficiency .
- Data Interpretation : Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using HPLC. Statistical tools like ANOVA can identify significant factors affecting yield .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify anomeric protons (δ 4.8–5.5 ppm) and coupling constants ( ~2–4 Hz for α-anomers; ~0–1 Hz for β-anomers) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect glycosidic bonds (C-O-C stretch at 1070–1150 cm).
- Ambiguity Resolution : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts) or reference spectra from databases like SciFinder® .
Q. How should researchers design a literature review strategy to identify gaps in this compound research?
- Methodological Answer :
- Search Strings : Use CAS registry numbers combined with Boolean operators (e.g., "this compound AND synthesis NOT industrial") in PubMed, Web of Science, and SciFinder®. Exclude patents to focus on academic studies .
- Prioritization : Sort results by citation count in Google Scholar to identify seminal works .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the biological activity of this compound derivatives across different studies?
- Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., cell lines, incubation time, concentration). For example, antiviral activity in herpesviruses may depend on substituents like bromovinyl groups .
- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., identical cell viability assays).
- Meta-Analysis : Use statistical tools to aggregate data and identify outliers or confounding variables .
Q. What advanced enzymatic methods enable the separation of anomeric mixtures in this compound synthesis?
- Methodological Answer :
- CAL-B Catalyzed Alcoholysis : Candida antarctica lipase B selectively hydrolyzes β-anomers, enabling >80% recovery of α-anomers from mixtures. This avoids low-efficiency chromatographic separation .
- Optimization : Vary solvent polarity (e.g., tert-butanol) and temperature (25–50°C) to enhance enantioselectivity.
Q. How can experimental design frameworks (e.g., PICOT) improve the rigor of studies evaluating this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
